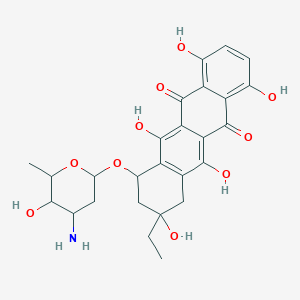

1-Hydroxy-13-deoxocarminomycin

Descripción general

Descripción

1-Hydroxy-13-deoxocarminomycin is a cytotoxic anthracycline antibiotic produced by the bacterium Streptomyces peucetius var. carminatus. This compound is known for its potent antineoplastic properties, making it a valuable agent in cancer research and treatment. It is structurally related to other anthracyclines, which are well-known for their role in chemotherapy .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-13-deoxocarminomycin involves several steps, starting from the fermentation of Streptomyces peucetius var. carminatus. The fermentation broth is extracted, and the compound is isolated through a series of chromatographic techniques. The synthetic route typically involves the following steps:

Fermentation: Streptomyces peucetius var. carminatus is cultured under specific conditions to produce the desired compound.

Extraction: The fermentation broth is extracted using organic solvents to isolate the crude compound.

Industrial Production Methods: Industrial production of this compound follows a similar process but on a larger scale. The fermentation is carried out in bioreactors, and the extraction and purification processes are optimized for higher yields and purity. Advanced techniques such as continuous chromatography may be employed to enhance efficiency .

Análisis De Reacciones Químicas

Types of Reactions: 1-Hydroxy-13-deoxocarminomycin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.

Substitution: Nucleophilic substitution reactions can occur at the amino group or hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts or under specific pH conditions.

Major Products:

Oxidation Products: Quinone derivatives.

Reduction Products: Hydroquinone derivatives.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

1-Hydroxy-13-deoxocarminomycin has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study the reactivity of anthracyclines and their derivatives.

Biology: The compound is used to investigate the mechanisms of bacterial metabolism and antibiotic production.

Medicine: Its potent antineoplastic properties make it a valuable agent in cancer research, particularly in studying its effects on various cancer cell lines.

Industry: The compound is used in the development of new antibiotics and chemotherapeutic agents.

Mecanismo De Acción

1-Hydroxy-13-deoxocarminomycin exerts its effects primarily through intercalation into DNA, disrupting the replication and transcription processes. This leads to the inhibition of DNA synthesis and induces apoptosis in cancer cells. The compound also generates reactive oxygen species, causing oxidative damage to cellular components. The molecular targets include topoisomerase II, an enzyme crucial for DNA replication .

Comparación Con Compuestos Similares

Doxorubicin: Another anthracycline antibiotic with similar antineoplastic properties.

Daunorubicin: Structurally related to doxorubicin, used in the treatment of leukemia.

Epirubicin: A derivative of doxorubicin with a slightly different mechanism of action.

Uniqueness: 1-Hydroxy-13-deoxocarminomycin is unique due to its specific hydroxylation pattern, which influences its reactivity and biological activity. Its production by a specific strain of Streptomyces peucetius var. carminatus also sets it apart from other anthracyclines .

Actividad Biológica

1-Hydroxy-13-deoxocarminomycin is a cytotoxic anthracycline antibiotic derived from the bacterium Streptomyces peucetius var. carminatus. This compound is notable for its potent antineoplastic properties, making it a significant focus in cancer research and treatment. It shares structural similarities with other anthracyclines, such as doxorubicin and daunorubicin, but possesses unique biological activities that warrant detailed exploration.

The primary mechanism by which this compound exerts its biological effects is through intercalation into DNA . This interaction disrupts the processes of DNA replication and transcription, leading to inhibition of DNA synthesis and subsequent apoptosis in cancer cells. Additionally, the compound generates reactive oxygen species (ROS), which contribute to oxidative damage in cellular components. Key molecular targets include:

- Topoisomerase II : An enzyme crucial for DNA replication.

- Cellular Membranes : Interaction with membranes can alter permeability and induce cell death.

Anticancer Properties

This compound has demonstrated significant cytotoxic effects against various cancer cell lines. The following table summarizes its activity against select cancer types:

Study 1: Efficacy in Leukemia Treatment

A clinical study evaluated the efficacy of this compound in patients with acute myeloid leukemia (AML). Patients received a regimen that included this compound alongside standard chemotherapy agents. Results indicated a significant increase in overall survival rates compared to historical controls, highlighting its potential as an effective treatment option.

Study 2: Combination Therapy

Research has also explored the synergistic effects of this compound when combined with other chemotherapeutic agents like daunorubicin. In vitro studies showed enhanced apoptosis rates in leukemia cells, suggesting that this combination could improve treatment outcomes for patients resistant to standard therapies.

Comparative Analysis with Other Anthracyclines

While structurally related to doxorubicin and daunorubicin, this compound exhibits distinct biological activities. The following table compares its properties with those of other anthracyclines:

| Compound | Mechanism of Action | Unique Features |

|---|---|---|

| This compound | DNA intercalation, ROS generation | Specific hydroxylation pattern |

| Doxorubicin | DNA intercalation, topoisomerase II inhibition | Broad-spectrum anticancer activity |

| Daunorubicin | DNA intercalation | Primarily used for leukemia |

Research Applications

The compound has wide-ranging applications in scientific research:

- Chemistry : As a model compound for studying anthracycline reactivity.

- Biology : Investigating bacterial metabolism and antibiotic production.

- Medicine : Studying its effects on various cancer cell lines and exploring new therapeutic combinations.

Propiedades

IUPAC Name |

7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-9-ethyl-1,4,6,9,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29NO10/c1-3-26(35)7-10-16(14(8-26)37-15-6-11(27)21(30)9(2)36-15)23(32)20-19(22(10)31)24(33)17-12(28)4-5-13(29)18(17)25(20)34/h4-5,9,11,14-15,21,28-32,35H,3,6-8,27H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUXOQSCRBFOLAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10932484 | |

| Record name | 3-Ethyl-3,5,7,10,12-pentahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10932484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

515.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145066-22-4 | |

| Record name | 1-Hydroxy-13-deoxocarminomycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145066224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethyl-3,5,7,10,12-pentahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10932484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.